2-Heptene, 6-iodo-2-methyl-
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Overview
Description
2-Heptene, 6-iodo-2-methyl- is an organic compound with the molecular formula C8H15I It is a derivative of heptene, where the iodine atom is attached to the sixth carbon, and a methyl group is attached to the second carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptene, 6-iodo-2-methyl- typically involves the iodination of 2-methyl-2-heptene. One common method is the addition of iodine to the double bond of 2-methyl-2-heptene in the presence of a catalyst such as silver nitrate or a similar reagent. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-Heptene, 6-iodo-2-methyl- may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Heptene, 6-iodo-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Addition: Bromine (Br2) in dichloromethane for halogen addition.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions for oxidation to epoxides.
Major Products Formed
Substitution: Formation of 2-Heptene, 6-hydroxy-2-methyl- when iodine is replaced by hydroxide.
Addition: Formation of 2,6-dibromo-2-methylheptane when bromine is added across the double bond.
Oxidation: Formation of 2-methyl-6-heptene oxide when oxidized with potassium permanganate.
Scientific Research Applications
2-Heptene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptene, 6-iodo-2-methyl- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Heptene, 6-bromo-2-methyl-: Similar structure but with a bromine atom instead of iodine.
2-Heptene, 6-chloro-2-methyl-: Similar structure but with a chlorine atom instead of iodine.
2-Heptene, 6-fluoro-2-methyl-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Heptene, 6-iodo-2-methyl- is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives the compound distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs.
Properties
CAS No. |
111831-49-3 |
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Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-iodo-2-methylhept-2-ene |
InChI |
InChI=1S/C8H15I/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3 |
InChI Key |
DPSXUHNVPLHRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)I |
Origin of Product |
United States |
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